Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate
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Overview
Description
Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl1-phenyl-5-phenylaminoimidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
2-Phenylimidazole: Known for its antifungal properties.
4,5-Diphenylimidazole: Used in the synthesis of pharmaceuticals.
1-Methylimidazole: Commonly used as a solvent and catalyst.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl 5-anilino-1-phenylimidazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-18(22)16-17(20-14-9-5-3-6-10-14)21(13-19-16)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 |
InChI Key |
LJLPTZGVDGZBFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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